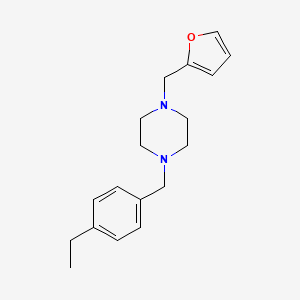![molecular formula C16H14BrN7S B10890094 N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10890094.png)
N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining pyrazole and thiadiazole moieties, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole and thiadiazole derivatives, such as:
- N-(1-phenyl-1H-pyrazol-3-yl)-N-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}amine
- N-(1-methyl-1H-pyrazol-3-yl)-N-{5-[(4-fluoro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}amine
Uniqueness
What sets N-(1-benzyl-1H-pyrazol-3-yl)-N-{5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}amine apart is its specific substitution pattern and the presence of both bromine and benzyl groups, which may confer unique biological and chemical properties.
Eigenschaften
Molekularformel |
C16H14BrN7S |
|---|---|
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
N-(1-benzylpyrazol-3-yl)-5-[(4-bromopyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C16H14BrN7S/c17-13-8-18-24(10-13)11-15-20-21-16(25-15)19-14-6-7-23(22-14)9-12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H,19,21,22) |
InChI-Schlüssel |
PLBAUDAXCQJZKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC3=NN=C(S3)CN4C=C(C=N4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~5~-{3-[(1-Adamantylcarbonyl)amino]phenyl}-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10890015.png)
![5-[(Cyclohexylcarbonyl)amino]-2-(ethylamino)-1,3-thiazole-4-carboxamide](/img/structure/B10890016.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10890019.png)
![4-methoxy-N'-[(E)-{3-[(4-methylbenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B10890021.png)
![N'-{(E)-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)phenyl]methylidene}naphthalene-2-sulfonohydrazide](/img/structure/B10890024.png)
![2-(biphenyl-4-yloxy)-N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10890035.png)
![(2E)-2-cyano-3-(2,3-dimethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10890041.png)
![N'-[(1E)-1-(4-methoxyphenyl)propylidene]-3,4-dimethylbenzohydrazide](/img/structure/B10890042.png)

methanone](/img/structure/B10890060.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3-methoxyphenyl)methanone](/img/structure/B10890063.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B10890066.png)
![2-(4-Methoxyphenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B10890074.png)
